(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used to shield the amino group during peptide synthesis, while the tert-butoxycarbonylmethoxy group protects the side chain of the phenylalanine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The tert-butoxycarbonylmethoxy group is introduced using tert-butyl bromoacetate in the presence of a base like potassium carbonate. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Hydrolysis Reactions: Hydrolysis of the tert-butoxycarbonylmethoxy group using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Deprotection: Fmoc-4-hydroxymethyl-L-phenylalanine.
Coupling: Peptide chains with Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine residues.
Hydrolysis: 4-hydroxymethyl-L-phenylalanine.
Scientific Research Applications
Chemistry
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is widely used in the synthesis of peptides and peptidomimetics. It is particularly useful in structure-activity relationship (SAR) studies to understand the role of specific amino acid residues in biological activity .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
In medicinal chemistry, Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is used to develop peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases such as cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the development of diagnostic tools and assays .
Mechanism of Action
The mechanism of action of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The tert-butoxycarbonylmethoxy group protects the side chain of phenylalanine, ensuring the correct sequence and structure of the synthesized peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Lacks the tert-butoxycarbonylmethoxy group, making it less versatile in protecting side chains.
Boc-L-phenylalanine: Uses a different protective group (Boc) which is less stable under acidic conditions.
Alloc-L-phenylalanine: Uses an allyloxycarbonyl group for protection, which requires different deprotection conditions.
Uniqueness
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is unique due to its dual protective groups, which provide greater flexibility and control in peptide synthesis. The Fmoc group allows for mild deprotection conditions, while the tert-butoxycarbonylmethoxy group provides additional protection for the side chain, making it suitable for complex peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZSQWKDOAHSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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